

# Comparative Analysis of Off-Target Kinase Activity: Deucravacitinib vs. NDI-034858

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | KT-362  |           |
| Cat. No.:            | B216556 | Get Quote |

### Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases are critical mediators of cytokine signaling pathways that are implicated in various autoimmune and inflammatory diseases.[1] While the therapeutic inhibition of TYK2 is a promising strategy, achieving selectivity over other highly homologous JAK family members is a significant challenge.[2] Off-target inhibition of JAK1, JAK2, or JAK3 can lead to undesirable side effects.[1][3] This guide compares the selectivity and off-target profiles of two distinct allosteric TYK2 inhibitors, Deucravacitinib and NDI-034858.

# Quantitative Comparison of Kinase Inhibition

The following table summarizes the in vitro potency and selectivity of Deucravacitinib and NDI-034858 against TYK2 and other JAK family kinases.



| Target/Parameter             | Deucravacitinib<br>(BMS-986165)                                                    | NDI-034858 | Reference |
|------------------------------|------------------------------------------------------------------------------------|------------|-----------|
| TYK2 IC50                    | -                                                                                  | 8.4 nM     | [4]       |
| TYK2 JH2 Kd                  | -                                                                                  | 0.0038 nM  | [3][4]    |
| Selectivity over JAK1        | Minimal or no activity                                                             | High       | [5]       |
| Selectivity over JAK2        | Minimal or no activity                                                             | High       | [5]       |
| Selectivity over JAK3        | Minimal or no activity                                                             | High       | [5]       |
| Whole Blood IC50<br>(TYK2)   | Plasma concentrations exceed IC50 for a significant portion of the dosing interval | -          | [5]       |
| Whole Blood IC50<br>(JAK1/3) | Cmax is >9- to 18-fold<br>lower than IC50                                          | -          | [5]       |
| Whole Blood IC50<br>(JAK2/2) | Cmax is >52- to >109-<br>fold lower than IC50                                      | -          | [5]       |

# **Experimental Protocols**

Kinase Selectivity Profiling (General Methodology)

The assessment of kinase inhibitor selectivity is a critical step in drug discovery to understand potential off-target effects.[6][7] A common approach involves screening the compound against a large panel of kinases.

- Objective: To determine the inhibitory activity of a test compound against a broad range of protein kinases.
- Assay Principle: In vitro kinase assays typically measure the phosphorylation of a substrate
  by a specific kinase in the presence of varying concentrations of the inhibitor. The readout is
  often luminescence-based, detecting the amount of ATP remaining after the kinase reaction,
  or fluorescence-based, detecting the phosphorylated substrate.



#### Procedure:

- A panel of purified, active protein kinases is assembled.
- The test compound is serially diluted to create a range of concentrations.
- The kinase, its specific substrate, and ATP are incubated with each concentration of the test compound.
- The kinase reaction is allowed to proceed for a defined period.
- The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified.
- The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.
- Data Analysis: The IC50 values for the target kinase and the off-target kinases are compared
  to determine the selectivity profile. A higher IC50 value for an off-target kinase indicates
  greater selectivity.

**Human Whole-Blood Assays** 

Cellular assays in a physiological context, such as whole blood, provide a more translational measure of inhibitor activity.

- Objective: To measure the functional inhibition of specific cytokine signaling pathways in human whole blood.
- Assay Principle: Whole blood is stimulated with a cytokine that signals through a specific JAK/TYK2 pathway (e.g., IFN-α for TYK2). The downstream signaling event, such as the production of a chemokine (e.g., CXCL10 or IP-10), is then measured.[8]

#### Procedure:

- Fresh human whole blood is collected from healthy volunteers.
- The blood is pre-incubated with various concentrations of the test compound.



- A specific cytokine (e.g., IL-12, IFN-α) is added to stimulate the target pathway.
- The blood is incubated to allow for the cellular response.
- Plasma is separated, and the concentration of the downstream biomarker (e.g., pSTAT4,
   IP-10) is measured by ELISA or other immunoassay.
- The IC50 value is determined by plotting the inhibition of biomarker production against the compound concentration.

Visualizations



# Experimental Workflow for Kinase Selectivity Profiling







TYK2 Signaling and Potential Off-Target Inhibition

Click to download full resolution via product page



# **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis JDDonline Journal of Drugs in Dermatology [jddonline.com]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data PMC [pmc.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. Nimbus Therapeutics details discovery, discloses structure of selective TYK2 inhibitor NDI-034858 | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets PMC [pmc.ncbi.nlm.nih.gov]
- 8. nimbustx.com [nimbustx.com]
- To cite this document: BenchChem. [Comparative Analysis of Off-Target Kinase Activity: Deucravacitinib vs. NDI-034858]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b216556#off-target-kinase-activity-of-kt-362]

# **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com